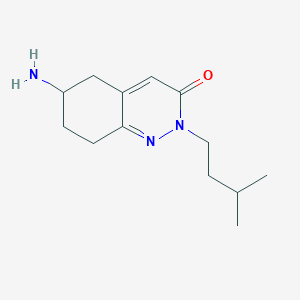

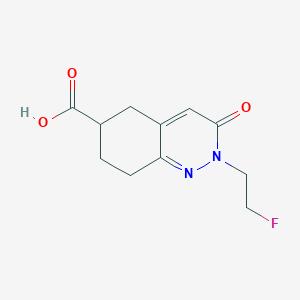

![molecular formula C9H13N3O3 B1488793 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341045-34-8](/img/structure/B1488793.png)

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

The compound “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazoles can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The molecular structure of “this compound” is yet to be fully elucidated.Scientific Research Applications

Synthesis and Antibacterial Activity

- The synthesis of related compounds, such as 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid, has been achieved, starting from commercially available precursors. These synthesized compounds have been studied for their antibacterial activity, indicating potential applications in the development of new antibacterial agents (M. Brahmayya et al., 2018).

Structural Analysis and Synthesis

- The structure of similar compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been determined through X-ray diffraction and quantum-chemical calculations. This research provides insights into the structural properties of triazole derivatives, which is crucial for their application in scientific research (O. V. Shtabova et al., 2005).

Antimicrobial Activity

- Various substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity. This includes compounds like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating the potential of triazole derivatives in the development of new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

Application in Drug Synthesis

- The synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a triazole derivative, has been achieved through a new method. This research highlights the application of these compounds in drug synthesis, offering a pathway for the development of novel pharmaceuticals (Da’an Liu et al., 2015).

Anticancer Activity Evaluation

- Research on aziridine-1,2,3-triazole hybrid derivatives, including 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, has been conducted to evaluate their anticancer activity. This indicates the significant role of triazole derivatives in cancer research and potential therapeutic applications (Hong-Ru Dong et al., 2017).

Mechanism of Action

Target of Action

Triazole compounds, which include 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known to bind readily in biological systems, suggesting that they may interact with their targets through binding .

Biochemical Pathways

Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and purity, suggest that it may have favorable pharmacokinetic properties .

Result of Action

Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The compound’s storage temperature and physical form suggest that it may be stable under normal environmental conditions .

properties

IUPAC Name |

1-(oxan-4-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJXBJRLWMBURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

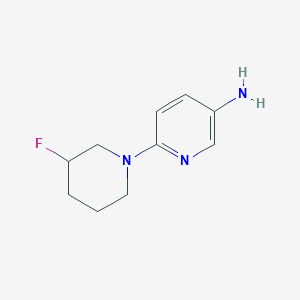

![3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1488714.png)

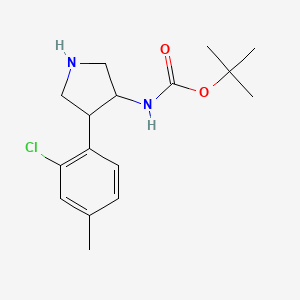

![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)

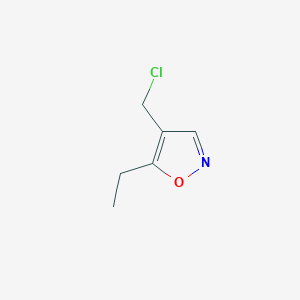

![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)

![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)

![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)

![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)

![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)

![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)